molecular formula C7H8BrN B109062 2-Bromo-4,6-dimethylpyridine CAS No. 4926-26-5

2-Bromo-4,6-dimethylpyridine

Cat. No. B109062
CAS RN: 4926-26-5
M. Wt: 186.05 g/mol
InChI Key: IRTOCXBLUOPRFT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is a clear liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-dimethylpyridine is 1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with bromine and methyl groups attached.


Physical And Chemical Properties Analysis

2-Bromo-4,6-dimethylpyridine is a liquid at room temperature . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Organic Synthesis

2-Bromo-4,6-dimethylpyridine is a versatile reagent in organic synthesis. It serves as a building block for various coupling reactions, including Suzuki, Negishi, and Stille couplings . Its bromine atom is highly reactive, making it suitable for substitutions to create complex organic molecules. This compound is particularly useful in constructing biologically active molecules and ligands for catalysts .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-4,6-dimethylpyridine is utilized to synthesize compounds with potential pharmacological properties. It’s often used in the preparation of small molecule libraries for drug discovery, providing a scaffold for the development of new therapeutic agents .

Material Science

This chemical finds applications in material science due to its ability to modify surface properties. It can be used to synthesize advanced materials, including polymers and nanomaterials, which have applications in electronics, coatings, and photonics .

Analytical Chemistry

2-Bromo-4,6-dimethylpyridine plays a role in analytical chemistry as a standard or reference compound. It’s used in method development for chromatography and mass spectrometry, helping to identify and quantify other substances .

Environmental Science

The compound’s derivatives are studied for their environmental impact, particularly in the degradation of pollutants. Researchers use 2-Bromo-4,6-dimethylpyridine to understand the breakdown of similar organic compounds in the environment .

Industrial Applications

Industrially, 2-Bromo-4,6-dimethylpyridine is employed as a precursor in the synthesis of dyes, disinfectants, and other chemicals. It’s also used as a denaturant and a dyeing assistant, showcasing its utility in various manufacturing processes .

Safety and Hazards

2-Bromo-4,6-dimethylpyridine is classified as a combustible liquid. It can cause skin and eye irritation. Safety precautions include avoiding heat/sparks/open flames/hot surfaces and washing skin thoroughly after handling .

properties

IUPAC Name

2-bromo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTOCXBLUOPRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566364
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dimethylpyridine

CAS RN

4926-26-5
Record name 2-Bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-dimethylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 48% HBr (aq) (Aldrich, 65 mL, 1.2 mol, 10 eq) was cooled to −5° C. and treated with 4,6-dimethyl-pyridin-2-ylamine (Aldrich, 15.0 g, 0.12 mol. 1.0 eq). The thick white salt mixture was stirred with a mechanical stirrer while bromine (Aldrich, 19.7 mL, 0.38 mol, 3.1 eq) was added dropwise. The resultant red mixture was treated with an aqueous solution (32 mL H2O) of NaNO2 (Aldrich, 22.1 g, 0.32 mol, 2.6 eq) over one hour. The temperature was maintained below 5° C. during the nitrite addition, and then gradually warmed to 20° C. over 2 hours. The reaction mixture was adjusted to pH 14 with NaOH (aq), and extracted with MTBE. The organic extracts were washed with water, brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g) and eluted with 2–7% ethyl acetate-cyclohexane, which gave an orange oil (11.0 g, 48%). 1H NMR (DMSO-d6, 300 MHz) δ 7.30 (1H, s), 7.13 (1H, s), 2.39 (3H, s), 2.26 (3H, s). 13C NMR (DMSO-d6, 75 MHz) δ 159.4, 151.3, 140.9,125.7,124.0, 23.7, 20.3. ESI m/z 186/188 (M +H)+.
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48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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